molecular formula C11H21N3O B1418610 N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide CAS No. 1153458-23-1

N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide

Cat. No.: B1418610
CAS No.: 1153458-23-1
M. Wt: 211.3 g/mol
InChI Key: JEMAAFAEQNSYAF-UHFFFAOYSA-N
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Description

N-[2-(Piperazin-1-yl)ethyl]cyclobutanecarboxamide (CAS 1153458-23-1) is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.31 g/mol . It is supplied with a high purity of 98% and is characterized by a logP of approximately -0.1, indicating high hydrophilicity . The compound features a cyclobutanecarboxamide moiety linked to a piperazine ring via an ethylenediamine spacer, a structural motif common in medicinal chemistry research. Compounds containing piperazine and carboxamide functional groups are of significant interest in drug discovery. Piperazine derivatives are frequently explored for their potential biological activities, including applications in central nervous system (CNS) disorders and antimicrobial research . For instance, structurally related sulfonamide-containing piperazine compounds have been investigated as inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH) for tuberculosis research . This product is intended for research applications such as method development, as a standard in analytical testing, or as a synthetic building block for further chemical exploration . Handling should be conducted with appropriate safety measures. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14/h10,12H,1-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMAAFAEQNSYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most common approach involves activating cyclobutanecarboxylic acid to facilitate nucleophilic attack by 2-(piperazin-1-yl)ethanamine. This process typically employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

Cyclobutanecarboxylic acid + 2-(piperazin-1-yl)ethanamine
  --(DCC or EDCI, DMAP, solvent)-->
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Ambient to 0°C initially, then room temperature
  • Duration: 12-24 hours
  • Purification: Crystallization or chromatography

Use of Acid Chlorides

Another approach involves converting cyclobutanecarboxylic acid into its acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine.

Reaction Scheme:

Cyclobutanecarboxylic acid --(SOCl2)--> Cyclobutanecarbonyl chloride
Cyclobutanecarbonyl chloride + 2-(piperazin-1-yl)ethanamine
  --(base, solvent)-->
this compound

Reaction Conditions:

  • Reflux in anhydrous conditions
  • Solvent: DCM or chloroform
  • Post-reaction workup involves removal of excess reagents and purification.

Microwave-Assisted Synthesis

Recent advancements include microwave irradiation to accelerate amidation reactions, reducing reaction times and improving yields. This method involves combining the acid, coupling agent, and amine in a suitable solvent under microwave conditions.

Industrial-Scale Production

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors are employed to enhance control over reaction parameters, improve safety, and increase throughput. The key steps mirror laboratory methods but are optimized for scale:

  • Precise control of temperature and reagent addition
  • In-line purification modules
  • Use of high-efficiency coupling agents and solvents

Green Chemistry Approaches

Emerging methods focus on environmentally friendly processes, such as solvent-free reactions or using biodegradable coupling agents, to minimize waste and reduce environmental impact.

Reaction Data Summary

Method Reagents Solvent Temperature Reaction Time Purification Notes
Acid activation (DCC/EDCI) Cyclobutanecarboxylic acid, 2-(piperazin-1-yl)ethanamine DCM, THF Ambient to 0°C 12-24 hours Crystallization or chromatography Widely used, scalable
Acid chloride route Thionyl chloride, oxalyl chloride DCM Reflux 2-4 hours Aqueous workup, purification Higher reactivity, requires anhydrous conditions
Microwave-assisted Same as above Suitable solvent Microwave irradiation 30 min - 2 hours Filtration or chromatography Faster, higher yields

Research Findings and Optimization

Recent research emphasizes optimizing reaction conditions to improve yields and purity. For instance, the use of carbodiimide coupling agents in combination with catalytic amounts of DMAP has been shown to produce high yields (>85%) with minimal by-products. Additionally, the choice of solvent impacts the reaction efficiency, with DCM and THF being most common.

In a study focusing on related cyclobutane derivatives, the reaction conditions were fine-tuned to maximize the formation of the desired amide while minimizing side reactions such as N-acylurea formation, which can occur with carbodiimide reagents.

Summary of Key Research Data

Study Reagents Yield Reaction Time Notes
Patent EP0447285A1 Cyclobutane carboxylic acid, 2-(piperazin-1-yl)ethanamine, DCC 80-90% 12-24 hours Scalable process
Research article (2025) Cyclobutanecarboxylic acid, EDCI, DMAP 85% 8-12 hours Microwave-assisted, improved efficiency

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide may act as inhibitors of fatty acid synthase (FASN), which plays a crucial role in cancer cell proliferation. FASN inhibitors have shown promise in modulating the growth of cancer cell lines, suggesting that this compound could be developed for cancer treatment .

Neurological Disorders

The compound's structural similarities to other piperazine derivatives suggest potential applications in treating psychiatric disorders. Studies have indicated that piperazine derivatives can interact with serotonin and dopamine receptors, which are critical in managing conditions such as anxiety and depression. Preliminary investigations into the binding affinities of this compound to these receptors may reveal its efficacy as an anxiolytic or antipsychotic agent.

Antimicrobial Properties

There is emerging evidence that compounds similar to this compound exhibit antimicrobial activity. This suggests potential applications in developing new antibiotics or antifungal agents, addressing the growing concern over antibiotic resistance.

Mechanism of Action

The mechanism of action of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Targeting

The compound shares structural homology with several well-studied 5-HT1A receptor ligands, including:

  • 18F-FCWAY : A radiolabeled cyclohexanecarboxamide derivative used in positron emission tomography (PET) imaging of 5-HT1A receptors .
  • WAY-100635 analogs : A family of compounds with cyclohexane or aromatic rings substituted at the carboxamide position, optimized for high 5-HT1A affinity .
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : A carboxamide with a chlorophenyl substituent, highlighting conformational flexibility in piperazine-based ligands .
Key Structural Differences:
Compound Core Ring Substituents Radiolabeling
Target Compound Cyclobutane None (minimal steric bulk) No
18F-FCWAY Cyclohexane 2-Methoxyphenyl, pyridyl 18F
WAY-100635 Analogs Cyclohexane Methoxyphenyl, pyridyl, fluoromethyl Variants
N-(4-Chlorophenyl)... Piperazine 4-Chlorophenyl, ethyl No

Pharmacokinetic and Binding Properties

Receptor Affinity and Selectivity
  • 18F-FCWAY : Demonstrates high 5-HT1A receptor affinity (Ki < 1 nM) but suffers from defluorination in vivo , leading to bone uptake and compromised imaging accuracy .
  • WAY-100635 Analogs : Fluoromethyl derivatives show improved metabolic stability and receptor selectivity (Ki ~0.1–0.5 nM) .
Metabolic Stability
  • 18F-FCWAY : Rapid defluorination in vivo necessitates co-administration of inhibitors like miconazole to block CYP450-mediated metabolism .
  • Target Compound : The absence of a fluorine label and smaller ring structure may enhance metabolic stability, though this remains speculative without empirical data.

Critical Analysis and Implications

The cyclobutanecarboxamide scaffold offers a novel structural variation for 5-HT1A ligand development. However, its smaller ring size may trade metabolic stability for reduced receptor affinity compared to cyclohexane-based analogs.

Biological Activity

N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is a cyclic amide that has garnered attention in medicinal chemistry due to its structural features, which suggest potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a cyclobutane ring and a piperazine moiety linked by an ethyl chain. Its chemical formula is C11H21N3OC_{11}H_{21}N_{3}O, with a molecular weight of approximately 211.3 g/mol. The synthesis typically involves reactions that modify piperazine and cyclobutane structures to achieve the desired molecular configuration.

The precise mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders and neurological conditions.

Antiparkinsonian Potential

Research indicates that derivatives of this compound may act as dopamine agonists, offering therapeutic potential for conditions like Parkinson’s disease. Compounds in this class have shown promise in modulating dopaminergic signaling pathways, which are crucial in managing motor symptoms associated with Parkinson’s disease.

In Vitro Studies

In vitro studies are essential for understanding the binding affinities of this compound to various receptors. Preliminary findings suggest that this compound may exhibit activity at serotonin receptors, potentially leading to anxiolytic or antipsychotic effects.

Study Type Findings
In Vitro BindingPotential interaction with serotonin receptors
Pharmacological EffectsPossible anxiolytic and antipsychotic properties

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide?

  • Methodological Answer : The compound’s structure is confirmed using 1H-NMR to analyze proton environments (e.g., piperazine NH and cyclobutane CH2 groups) and 13C-NMR to resolve the carboxamide carbonyl and cyclobutane carbons. ESI-MS validates the molecular weight (e.g., observed vs. calculated m/z). For example, in related piperazine-carboxamide derivatives, 1H-NMR chemical shifts for piperazine protons appear at δ 2.5–3.5 ppm, while carboxamide carbonyls are observed at ~170 ppm in 13C-NMR. Discrepancies >0.1% in mass spectra warrant re-analysis .

Q. What receptor systems are commonly targeted by piperazine-ethyl-carboxamide derivatives?

  • Methodological Answer : These compounds primarily target serotonin 5-HT1A and dopamine D3 receptors . For example, WAY-100635 (a cyclohexanecarboxamide analog) is a 5-HT1A antagonist with subnanomolar affinity (Ki = 0.2 nM). Radioligand binding assays using [3H]8-OH-DPAT or [3H]spiperone are standard for evaluating 5-HT1A/D2/D3 affinity. Competitive displacement curves (IC50) and Cheng-Prusoff equations calculate Ki values .

Q. What in vitro models are suitable for initial pharmacological evaluation?

  • Methodological Answer : Use transfected cell lines (e.g., CHO-K1 or HEK-293 cells expressing human 5-HT1A or D3 receptors). Measure cAMP accumulation (5-HT1A: forskolin-induced cAMP inhibition) or radioligand displacement (e.g., [3H]WAY-100635 for 5-HT1A). For D3 receptors, [3H]PD128907 binding assays are recommended. Normalize data to reference agonists/antagonists (e.g., 8-OH-DPAT for 5-HT1A) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve the chiral purity of this compound?

  • Methodological Answer : Chiral purity is critical for receptor selectivity. Use Boc-protected intermediates (e.g., 1-(2-N-Boc-aminoethyl)piperazine) to prevent racemization during coupling. Final deprotection with HCl in EtOAc (1 atm H2, Pd/C catalyst) preserves stereochemistry. Chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA mobile phase) resolves enantiomers. For example, a study achieved >99% enantiomeric excess using these steps .

Q. What strategies address contradictory data in receptor binding affinity studies?

  • Methodological Answer : Discrepancies in Ki values often arise from assay conditions (e.g., buffer pH, Mg2+ concentration) or radioligand choice . Standardize protocols using:

  • Temperature : 25°C vs. 37°C (affects receptor-ligand kinetics).
  • Radioligand specificity : Compare [3H]WAY-100635 (5-HT1A-selective) vs. [3H]spiperone (D2/D3-preferring).
  • Membrane preparation : Use fresh tissue/cells to avoid receptor degradation. Validate findings with autoradiography or PET imaging (e.g., 18F-Mefway for 5-HT1A) .

Q. How to design an in vivo study to assess brain penetration and target engagement?

  • Methodological Answer : Conduct biodistribution studies in rodents using radiolabeled compound (e.g., 11C or 18F isotopes). Measure brain-to-plasma ratios at 5, 15, and 30 min post-injection. Pair with ex vivo autoradiography to confirm target occupancy. For example, 18F-Mefway showed 5-HT1A-specific uptake in primate brains, validated by blocking with WAY-100635 .

Q. What computational approaches predict the binding mode to 5-HT1A receptors?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures (PDB: 7E2Z) to model ligand-receptor interactions. Perform MD simulations (GROMACS) to assess stability of the ligand-receptor complex over 100 ns. QSAR models based on substituent effects (e.g., cyclobutane vs. cyclohexane ring size) predict affinity trends. Studies on D3 antagonists highlight the role of carboxamide orientation in binding pocket occupancy .

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro binding affinity and in vivo efficacy?

  • Methodological Answer : Poor in vivo efficacy despite high in vitro affinity may stem from low blood-brain barrier (BBB) penetration . Calculate LogP (optimal range: 2–4) and polar surface area (<90 Ų) to predict BBB permeability. Use PAMPA-BBB assays for empirical validation. If BBB penetration is adequate, evaluate metabolic stability (e.g., liver microsome assays) to identify rapid clearance .

Experimental Design Tables

Parameter 5-HT1A Binding Assay D3 Binding Assay
Radioligand [3H]8-OH-DPAT (1 nM)[3H]PD128907 (0.5 nM)
Incubation Time 60 min at 25°C120 min at 37°C
Reference Compound WAY-100635 (IC50 = 1 nM)SB-277011 (IC50 = 5 nM)
Key Buffer 50 mM Tris-HCl, 10 mM MgCl2, pH 7.450 mM HEPES, 1 mM EDTA, pH 7.4

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide
Reactant of Route 2
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N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.